

# Technical Guide: Physicochemical Profile of 1,4-Dimethylbicyclo[2.2.2]octane

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## Compound of Interest

Compound Name: 1,4-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14637191

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## Abstract

**1,4-Dimethylbicyclo[2.2.2]octane** is a saturated bicyclic hydrocarbon featuring a rigid cage-like structure with methyl groups positioned at the bridgehead carbons. This unique three-dimensional arrangement imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of experimentally determined physical and chemical data for this specific compound. The majority of available information pertains to its derivatives, most notably dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This guide summarizes the available computed data for **1,4-Dimethylbicyclo[2.2.2]octane** and discusses general synthetic strategies and characterization methods based on related structures.

## Physical Properties

Experimentally determined physical properties such as melting point, boiling point, density, and solubility for **1,4-Dimethylbicyclo[2.2.2]octane** are not readily available in the published literature. The data presented in the following table are computed properties sourced from the PubChem database and should be considered as estimates.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub>	PubChem[1]
Molecular Weight	138.25 g/mol	PubChem[1]
Monoisotopic Mass	138.140850574 Da	PubChem[1]
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	104	PubChem[1]
XLogP3-AA (Computed)	3.3	PubChem

Note: The lack of experimental data necessitates that these computed values be used with caution and verified experimentally.

## Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity of **1,4-Dimethylbicyclo[2.2.2]octane** are scarce. Based on its structure as a saturated bicyclic alkane, its reactivity is expected to be limited, characteristic of alkanes. The bridgehead positions are sterically hindered, which would influence the feasibility of substitution reactions. Reactions would likely require forcing conditions and may proceed via radical mechanisms.

The rigid bicyclo[2.2.2]octane framework is thermally stable.

## Synthesis and Characterization

### 3.1. General Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **1,4-Dimethylbicyclo[2.2.2]octane** is not available in the reviewed literature, general methods for the synthesis of the bicyclo[2.2.2]octane core have been described. One patented method involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to form an oxo-substituted bicyclo[2.2.2]octane intermediate, which can then be further derivatized.[2][3][4] Another approach involves the Diels-Alder reaction of a 1,3-cyclohexadiene derivative followed by further transformations.

A plausible, though not explicitly documented, synthetic route to **1,4-**

**Dimethylbicyclo[2.2.2]octane** could potentially start from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The dicarboxylic acid could be reduced to the corresponding diol, which could then be converted to a dihalide and subsequently reduced to the dimethyl derivative.

### 3.2. Characterization

Standard analytical techniques would be employed for the characterization of **1,4-**

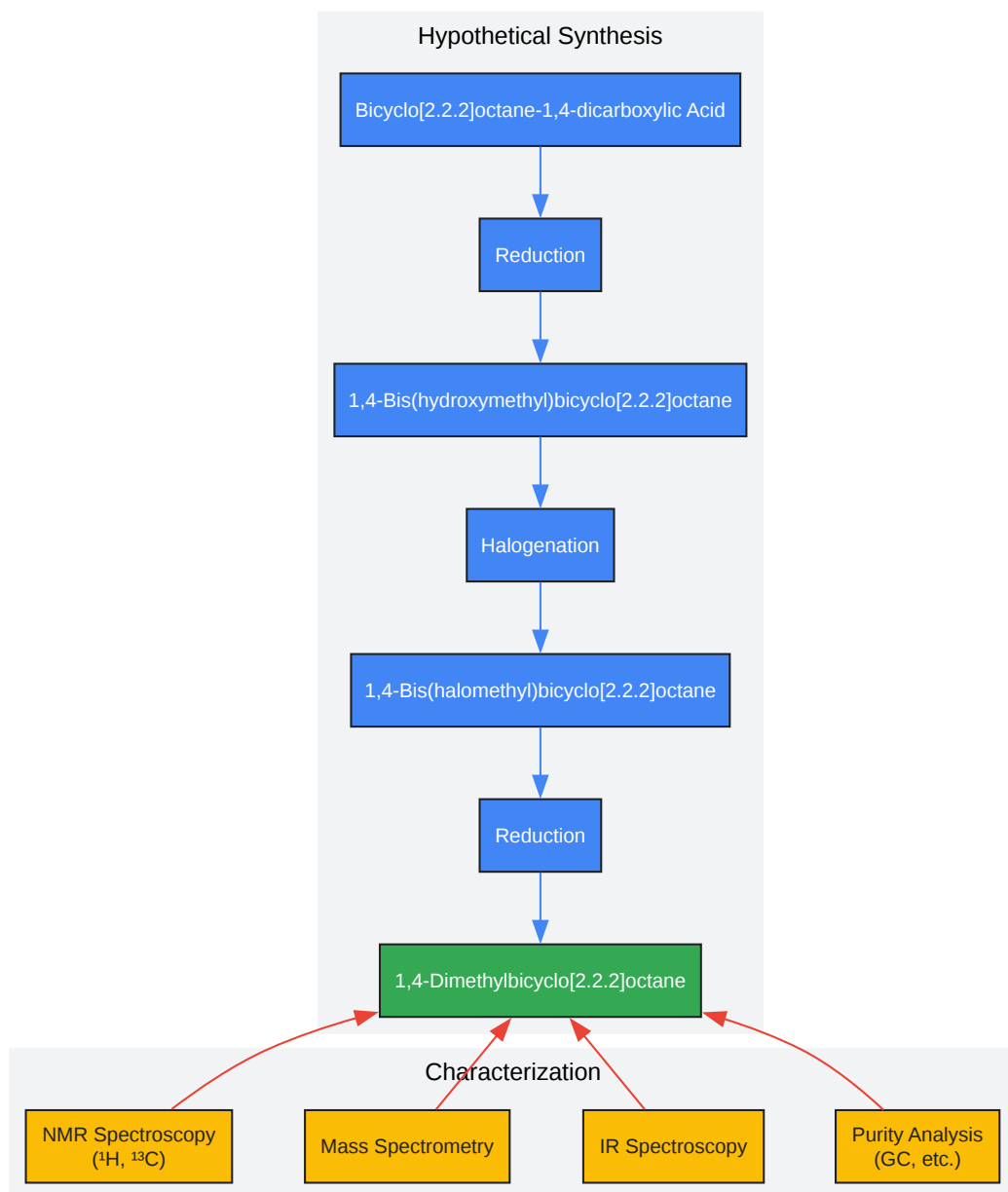
**Dimethylbicyclo[2.2.2]octane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would be expected to show signals corresponding to the methyl protons and the protons on the bicyclic cage. The symmetry of the molecule would simplify the spectrum.
  - $^{13}\text{C}$  NMR data is available on PubChem, indicating the expected chemical shifts for the methyl and bridgehead carbons, as well as the methylene carbons of the cage.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations typical of saturated hydrocarbons.

## Logical Relationship Diagram

The following diagram illustrates a conceptual workflow for the synthesis and characterization of **1,4-Dimethylbicyclo[2.2.2]octane**, based on general chemical principles, given the absence of a specific published protocol.

## Conceptual Workflow for 1,4-Dimethylbicyclo[2.2.2]octane

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Caption: Hypothetical synthetic and characterization workflow for **1,4-Dimethylbicyclo[2.2.2]octane**.

## Conclusion

**1,4-Dimethylbicyclo[2.2.2]octane** remains a compound with limited publicly available experimental data. The information presented in this guide is based on computed values and general synthetic principles for related structures. For researchers and drug development professionals, this highlights the need for foundational experimental work to thoroughly characterize this molecule's physical and chemical properties. Such studies would be invaluable for unlocking its potential in various scientific applications.

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## References

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